BTI-A-404

Description

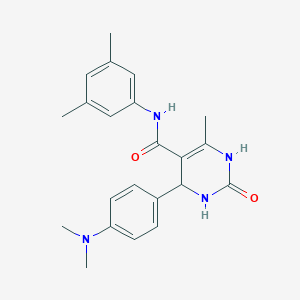

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVNMIXFWKEYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BTI-A-404: A Technical Guide to a Novel GPR43 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTI-A-404 is a potent and selective small molecule inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2). Belonging to the pyrimidinecarboxamide class of compounds, this compound has demonstrated a unique pharmacological profile by not only antagonizing GPR43 activity but also by stimulating the secretion of glucagon-like peptide-1 (GLP-1) in vitro. Its mechanism of action involves the modulation of key intracellular signaling pathways, including cyclic AMP (cAMP), calcium mobilization, and downstream MAPK and NF-κB signaling. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its biochemical properties, mechanism of action, and experimental methodologies, to support further research and development efforts.

Introduction

GPR43 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolic products of gut microbiota. It is expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in inflammatory diseases, obesity, and type 2 diabetes. The development of selective GPR43 modulators is a promising therapeutic strategy for these conditions. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its potent and selective inverse agonist activity on human GPR43.[1][2]

Physicochemical Properties

This compound is a synthetic, small molecule with the following properties:

| Property | Value | Reference |

| IUPAC Name | 4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Chemical Formula | C₂₂H₂₆N₄O₂ | |

| Molecular Weight | 378.47 g/mol | |

| CAS Number | 537679-57-5 | |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound acts as a competitive inverse agonist at the human GPR43 receptor.[1][2] This means that it binds to the same site as the endogenous ligands (SCFAs) and reduces the basal, constitutive activity of the receptor. This is in contrast to a neutral antagonist, which would only block the action of an agonist. The compound is selective for the human GPR43 and does not exhibit activity at the murine ortholog.[1][2]

The primary mechanism of action of this compound involves the modulation of G-protein signaling cascades. GPR43 is known to couple to both Gi/o and Gq/11 proteins. This compound has been shown to:

-

Increase intracellular cyclic AMP (cAMP) levels: By inhibiting the Gi/o pathway, which normally suppresses adenylyl cyclase activity, this compound leads to an accumulation of intracellular cAMP.[1][2]

-

Reduce acetate-induced cytoplasmic Ca²⁺ levels: this compound blocks the Gq/11 pathway, which is responsible for stimulating phospholipase C and subsequent release of calcium from intracellular stores.[1][2]

Downstream Signaling Pathways

The modulation of G-protein signaling by this compound leads to downstream effects on several key signaling pathways implicated in inflammation and cellular regulation.

MAPK and NF-κB Signaling

This compound has been demonstrated to regulate the downstream signaling pathways of GPR43, including the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the nuclear factor-kappa B (NF-κB) pathway.[1][2] By acting as an inverse agonist, it is postulated that this compound can attenuate the inflammatory responses mediated by these pathways upon GPR43 activation.

Caption: GPR43 signaling and the inhibitory action of this compound.

In Vitro Pharmacological Data

| Parameter | Assay Type | Cell Line | Result | Reference |

| Inverse Agonist Activity | cAMP Accumulation Assay | Not specified | Increased cAMP levels | [1][2] |

| Antagonist Activity | Calcium Mobilization Assay | Not specified | Reduced acetate-induced Ca²⁺ flux | [1][2] |

| GLP-1 Secretion | GLP-1 Secretion Assay | NCI-H716 | Augmented GLP-1 secretion | [1][2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the assays used to characterize this compound are not fully described in the available literature abstracts. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Cell Culture

-

HEK293 cells stably expressing human GPR43 would be a standard system for studying receptor signaling.

-

The NCI-H716 human intestinal cell line is a well-established model for studying GLP-1 secretion.[1][2]

cAMP Accumulation Assay

A likely workflow for measuring cAMP levels would be:

-

Seed cells in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate cells with varying concentrations of this compound.

-

Lyse the cells.

-

Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

Caption: Workflow for a cAMP accumulation assay.

Calcium Mobilization Assay

To assess the inhibition of agonist-induced calcium flux:

-

Load GPR43-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a GPR43 agonist (e.g., acetate).

-

Measure the change in fluorescence intensity over time using a plate reader.

Caption: Workflow for a calcium mobilization assay.

GLP-1 Secretion Assay

The protocol to measure GLP-1 secretion from NCI-H716 cells would likely involve:

-

Culture NCI-H716 cells to a confluent monolayer.

-

Wash and starve the cells in a serum-free medium.

-

Incubate the cells with varying concentrations of this compound.

-

Collect the supernatant.

-

Measure the concentration of GLP-1 in the supernatant using an ELISA kit.

Caption: Workflow for a GLP-1 secretion assay.

Preclinical and Clinical Development Status

Based on the available information, this compound appears to be a preclinical research compound. There is no evidence in the public domain of it having entered into in vivo animal models for efficacy or safety studies, nor any indication of it progressing to clinical trials.

Conclusion

This compound is a significant pharmacological tool for the study of human GPR43. Its well-defined inverse agonist activity provides a means to probe the physiological and pathological roles of this receptor. The unexpected finding of its ability to augment GLP-1 secretion warrants further investigation and may open new avenues for the development of therapeutics for metabolic disorders. Further studies are required to elucidate its in vivo efficacy, safety, and pharmacokinetic profile to determine its potential as a clinical candidate.

References

In-Depth Technical Guide to BTI-A-404: A Selective GPR43 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTI-A-404 is a potent, selective, and competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound. Detailed experimental protocols for key assays are presented, along with a summary of its effects on intracellular signaling pathways and physiological responses. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent for metabolic and inflammatory diseases.

Chemical Structure and Properties

This compound belongs to the pyrimidinecarboxamide class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxamide |

| Molecular Formula | C₂₂H₂₆N₄O₂ |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 537679-57-5 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound functions as a selective inverse agonist for human GPR43, a receptor primarily activated by short-chain fatty acids (SCFAs) like acetate and propionate.[1][2][3] Notably, this compound does not exhibit activity at the murine ortholog of GPR43, a critical consideration for in vivo studies.[1]

Mechanism of Action

As an inverse agonist, this compound reduces the basal activity of the GPR43 receptor. GPR43 is coupled to both Gαi/o and Gαq/11 proteins, and its activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium ([Ca²⁺]i).[1] this compound counteracts these effects.

The primary mechanism of action of this compound involves:

-

Increased cAMP Levels: By inhibiting the constitutive activity of Gαi/o, this compound leads to an increase in intracellular cAMP concentration.

-

Reduced Intracellular Calcium: this compound attenuates the acetate-induced increase in cytoplasmic calcium levels.

-

Modulation of Downstream Signaling: this compound has been shown to modulate the phosphorylation of key proteins in downstream signaling pathways, including ERK, p38 MAPK, and the activity of the transcription factor NF-κB.

Physiological Effects

A significant physiological effect of this compound is the augmentation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[3] This action is of particular interest for the potential treatment of type 2 diabetes and obesity.

Quantitative Data

Currently, specific IC50 or EC50 values for this compound's inverse agonist activity on GPR43 are not publicly available in the reviewed literature. The primary research highlights its potency and selectivity without providing specific quantitative metrics for these parameters.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Intracellular cAMP Measurement

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound in a human cell line expressing GPR43.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR43.

Principle: This assay is based on a competitive immunoassay format, where cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

Methodology:

-

Cell Culture: Culture HEK293-hGPR43 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density to reach 80-90% confluency on the day of the assay.

-

Compound Treatment:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

To assess inverse agonism, measure the effect of this compound alone. To assess antagonist activity, co-incubate with a GPR43 agonist like acetate.

-

-

Cell Lysis and cAMP Quantification:

-

After the desired incubation time (typically 30-60 minutes), lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

-

Quantify the intracellular cAMP concentration using a competitive ELISA-based or HTRF-based cAMP assay kit, following the manufacturer's instructions.

-

Diagram of Experimental Workflow:

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound.

Cell Line: HEK293 cells stably expressing human GPR43.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

Methodology:

-

Cell Culture and Seeding: Culture and seed HEK293-hGPR43 cells in a 96-well black-walled, clear-bottom plate as described for the cAMP assay.

-

Dye Loading:

-

Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an injection system (e.g., FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound, followed by a GPR43 agonist (e.g., acetate), to observe the inhibitory effect on calcium influx.

-

Measure the fluorescence intensity over time to capture the kinetic response.

-

Diagram of Experimental Workflow:

GLP-1 Secretion Assay

This protocol describes the measurement of GLP-1 secretion from an enteroendocrine cell line in response to this compound.

Cell Line: Human colorectal adenocarcinoma cell line NCI-H716.[4][5]

Principle: NCI-H716 cells are known to secrete GLP-1. The amount of GLP-1 secreted into the cell culture supernatant is quantified using an ELISA.

Methodology:

-

Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed the cells in a 24-well plate and allow them to differentiate for 48-72 hours.

-

Compound Treatment:

-

Wash the cells with a serum-free medium or Krebs-Ringer Bicarbonate buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

-

Supernatant Collection and GLP-1 Quantification:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Diagram of Experimental Workflow:

Western Blot Analysis of Signaling Pathways

This protocol details the investigation of the effect of this compound on the phosphorylation of ERK, p38 MAPK, and the degradation of IκBα (an indicator of NF-κB activation).

Cell Line: HEK293 cells stably expressing human GPR43.

Principle: Western blotting is used to detect the levels of specific proteins (total and phosphorylated forms) in cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Culture and seed HEK293-hGPR43 cells in 6-well plates.

-

Starve the cells in serum-free medium for several hours before treatment.

-

Treat the cells with this compound for various time points or at different concentrations. To observe inhibition of agonist-induced signaling, pre-treat with this compound before stimulating with an agonist like acetate.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, p38, and IκBα.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Diagram of Signaling Pathway:

Conclusion

This compound is a valuable research tool for studying the physiological roles of the human GPR43 receptor. Its inverse agonist activity and its ability to stimulate GLP-1 secretion highlight its potential as a lead compound for the development of novel therapeutics for metabolic disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the mechanism and therapeutic applications of this compound.

References

- 1. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators | MDPI [mdpi.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Origin of BTI-A-404

This technical guide provides a comprehensive overview of the discovery, origin, and core functional characteristics of BTI-A-404, a significant pharmacological tool for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors.

Executive Summary

This compound is a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2). Its discovery has provided the scientific community with a valuable molecular probe to investigate the physiological and pathological roles of GPR43. This document details the initial characterization of this compound, including its effects on key signaling pathways, and provides standardized protocols for its experimental evaluation.

Discovery and Origin

This compound was first identified and characterized by a team of researchers from the Korea Research Institute of Bioscience and Biotechnology and Chungbuk National University. The seminal work, published in 2016 by Park et al., described this compound as a novel compound belonging to the pyrimidinecarboxamide class.[1] The nomenclature "this compound" is presumed to be an internal designation from the discovering institution.

The impetus for the discovery of this compound stemmed from the need for selective pharmacological tools to elucidate the function of GPR43, a receptor activated by short-chain fatty acids that had been linked to inflammation, obesity, and type 2 diabetes.[1] The existing data on the in vivo roles of GPR43 were often contradictory, necessitating the development of specific modulators like this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity as reported in the primary literature.

| Assay | Parameter | Value | Cell Line |

| GPR43 Binding | Competitive Inverse Agonist | - | Human GPR43 expressing cells |

| cAMP Accumulation | Inverse Agonist Activity | Increase in cAMP levels | Human GPR43 expressing cells |

| Calcium Mobilization | Inhibition of Acetate-induced Ca2+ influx | Reduction in Ca2+ levels | Human GPR43 expressing cells |

| GLP-1 Secretion | Augmentation | Increased GLP-1 release | NCI-H716 |

(Note: Specific IC50/EC50 values were not publicly available in the reviewed literature and would require access to the full-text publication or associated supplementary data.)

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of this compound and are intended to serve as a guide for its experimental use.

Intracellular cAMP Measurement Assay

This assay determines the inverse agonist activity of this compound on the Gi-coupled GPR43 receptor.

-

Cell Preparation: HEK293 cells stably expressing human GPR43 are cultured and seeded into 96-well plates.

-

Compound Incubation: Cells are washed and incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, cells are treated with varying concentrations of this compound for 30 minutes.

-

Adenylyl Cyclase Stimulation: Cells are stimulated with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.

-

Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

Data Analysis: Data are normalized to the response of the vehicle control, and a dose-response curve is generated to determine the EC50.

Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to inhibit Gq-mediated, agonist-induced calcium mobilization.

-

Cell Preparation: Human GPR43-expressing cells are seeded into black, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Compound Pre-treatment: The dye solution is removed, and cells are incubated with various concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the addition of a GPR43 agonist (e.g., acetate). Fluorescence is then measured kinetically to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is calculated and normalized to the agonist-only control to determine the inhibitory concentration (IC50) of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to assess the impact of this compound on the NF-κB signaling pathway.

-

Cell Transfection: HEK293 cells are co-transfected with an expression vector for human GPR43 and a reporter plasmid containing the luciferase gene under the transcriptional control of NF-κB response elements.

-

Compound Treatment: Post-transfection, cells are treated with this compound for a specified period (e.g., 6-24 hours) in the presence of an NF-κB pathway activator (e.g., TNF-α or a GPR43 agonist).

-

Cell Lysis and Signal Detection: Cells are lysed, and luciferase activity is measured using a luminometer and an appropriate luciferase substrate.

-

Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase). The inhibitory effect of this compound is then calculated.

Mandatory Visualizations

This compound Experimental Characterization Workflow

Caption: Workflow for the in vitro characterization of this compound.

GPR43 Signaling Pathways Modulated by this compound

Caption: this compound inhibits GPR43, modulating key signaling pathways.

References

BTI-A-404 biological activity

It appears there may be some ambiguity in the designation "BTI-A-404," as search results indicate this could refer to several distinct entities. To provide you with an accurate and in-depth technical guide, please clarify which of the following you are interested in:

-

Bti (Bacillus thuringiensis israelensis): A naturally occurring bacterium used as a biological insecticide. Its activity is based on protein toxins that are lethal to specific insect larvae, particularly mosquitoes and black flies.

-

CDR404: A T-cell engaging bispecific antibody targeting MAGE-A4 for the treatment of solid tumors.

-

KPL-404: A monoclonal antibody designed to inhibit the CD40/CD40L pathway, being investigated for autoimmune diseases.

-

ASA404: A small molecule vascular disrupting agent that was investigated for the treatment of non-small cell lung cancer.

Once you specify the correct agent, I will be able to provide a comprehensive technical guide that meets your detailed requirements for data presentation, experimental protocols, and visualizations.

A Technical Guide to Target Identification for Novel Therapeutics: A Methodological Overview

Introduction

The identification of a specific molecular target is a critical step in the development of novel therapeutics. A thorough understanding of a drug's mechanism of action, including its direct binding partners and the downstream cellular pathways it modulates, is essential for predicting efficacy, understanding potential toxicities, and developing rational strategies for clinical application. This guide provides an in-depth overview of the core methodologies and experimental workflows employed in target identification studies, using a hypothetical molecule, "Therapeutix-Y," to illustrate the process.

While the initial query sought information on "BTI-A-404," a comprehensive search of publicly available scientific literature and databases did not yield specific information for a molecule with this designation. Therefore, this document will serve as a technical guide to the general process of target identification, providing researchers, scientists, and drug development professionals with a foundational understanding of the key steps and techniques involved.

Phase 1: Target Hypothesis Generation

The initial phase of target identification often involves a combination of computational and experimental approaches to generate a list of potential protein targets. These methods leverage the chemical structure of the compound and existing biological data to predict likely interactions.

In Silico and Computational Approaches

Network pharmacology and molecular docking are powerful computational tools used to predict potential targets and understand the broader biological context of a drug's action. By analyzing the chemical structure of a compound, these methods can screen large databases of protein structures to identify those with high-affinity binding pockets.

Experimental Protocol: Network Pharmacology Analysis

-

Compound Structure Input: The 2D or 3D structure of the investigational compound (e.g., Therapeutix-Y) is used as input for various drug-target databases (e.g., STITCH, SwissTargetPrediction).

-

Target Prediction: The databases predict a set of potential protein targets based on chemical similarity to known ligands and other cheminformatic properties.

-

Disease-Associated Gene Retrieval: A list of genes associated with the disease of interest (e.g., Non-Small Cell Lung Cancer) is retrieved from databases such as OMIM or GeneCards.

-

Network Construction: The predicted targets and disease-associated genes are used to construct a protein-protein interaction (PPI) network using tools like STRING and Cytoscape.

-

Core Target Identification: The intersection of the predicted drug targets and the disease-associated genes within the PPI network reveals the "core targets" that are most likely to be relevant to the compound's therapeutic effect.

Phase 2: Experimental Target Validation

Following the generation of a target hypothesis, experimental validation is crucial to confirm direct binding of the compound to the predicted proteins within a biological system. Affinity-based and label-free methods are two common approaches.

Biochemical Approach: Affinity Chromatography-Mass Spectrometry

This method involves immobilizing the drug molecule on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Experimental Protocol: Affinity Chromatography

-

Ligand Immobilization: A chemically modified version of Therapeutix-Y containing a linker arm is synthesized and covalently coupled to agarose beads.

-

Cell Lysis: Cells of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove insoluble debris.

-

Affinity Pulldown: The cell lysate is incubated with the Therapeutix-Y-coupled beads, allowing the drug to bind to its target proteins. Control beads (without the drug) are used in parallel to identify non-specific binders.

-

Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.

Table 1: Hypothetical Mass Spectrometry Results for Therapeutix-Y Pulldown

| Protein ID | Gene Name | Peptide Count (Therapeutix-Y) | Peptide Count (Control) | Fold Enrichment |

| P04626 | ERBB2 | 32 | 1 | 32.0 |

| P00533 | EGFR | 28 | 2 | 14.0 |

| P21860 | HSP90AA1 | 15 | 8 | 1.9 |

| P68871 | TUBB | 5 | 4 | 1.3 |

Cell-Based Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding. This allows for the detection of drug-target engagement in a cellular environment.

Experimental Protocol: CETSA

-

Cell Treatment: Intact cells are treated with either Therapeutix-Y or a vehicle control for a specified period.

-

Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., 40°C to 70°C).

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melt curve" is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting temperature (Tm) between the drug-treated and vehicle-treated samples indicates direct target engagement.

Table 2: Hypothetical CETSA Results for Target Proteins

| Target Protein | Vehicle Tm (°C) | Therapeutix-Y Tm (°C) | Thermal Shift (ΔTm) |

| ERBB2 | 52.1 | 58.4 | +6.3 |

| EGFR | 54.5 | 55.0 | +0.5 |

| HSP90AA1 | 61.2 | 61.3 | +0.1 |

Phase 3: Mechanism of Action and Pathway Analysis

Once a direct target has been validated, the next step is to understand how the drug-target interaction affects cellular signaling pathways. This often involves analyzing the phosphorylation status of downstream proteins or measuring changes in gene expression.

Based on the hypothetical data above, ERBB2 (also known as HER2) is the most likely direct target of Therapeutix-Y. The following analysis would focus on the ERBB2 signaling pathway.

Experimental Protocol: Phospho-protein Analysis

-

Cell Treatment: Cancer cells expressing ERBB2 are treated with varying concentrations of Therapeutix-Y.

-

Protein Extraction: After treatment, cell lysates are prepared.

-

Western Blotting: The levels of phosphorylated ERBB2 (p-ERBB2) and key downstream signaling proteins such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) are measured by Western blot using phospho-specific antibodies.

-

Data Quantification: The intensity of the bands is quantified to determine the dose-dependent effect of Therapeutix-Y on the signaling pathway.

The process of target identification is a multi-faceted endeavor that integrates computational prediction with rigorous experimental validation. By employing a systematic approach that moves from broad hypothesis generation to specific biochemical and cell-based validation, researchers can confidently identify the direct molecular targets of a novel therapeutic. This foundational knowledge is paramount for advancing a compound through preclinical and clinical development and for ultimately delivering a safe and effective therapy to patients.

BTI-A-404 in vitro and in vivo effects

An In-depth Technical Guide on the In Vitro and In Vivo Effects of KPL-404

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPL-404 is a humanized, non-depleting monoclonal antibody of the IgG4 isotype designed to function as a potent antagonist of the CD40 receptor. The CD40-CD40 ligand (CD40L) interaction is a critical co-stimulatory pathway in the adaptive immune response. Its dysregulation is implicated in the pathology of numerous autoimmune diseases, including systemic lupus erythematosus, Sjögren's syndrome, and rheumatoid arthritis.[1][2][3] KPL-404 is engineered with an immunologically silent Fc region and a stabilizing S228P mutation in the hinge region to prevent Fab-arm exchange, thereby ensuring its antagonistic activity and safety profile.[2] This document provides a comprehensive overview of the preclinical and clinical data on the in vitro and in vivo effects of KPL-404.

Mechanism of Action

KPL-404 competitively binds to the CD40 receptor on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. This binding physically obstructs the interaction between CD40 and its cognate ligand, CD40L (CD154), which is primarily expressed on activated T cells. The blockade of this interaction inhibits the downstream signaling cascade, most notably the activation of the NF-κB pathway, which is crucial for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of germinal centers.[1][2][3] By disrupting this key co-stimulatory signal, KPL-404 effectively dampens T cell-dependent humoral immune responses.

Caption: KPL-404 Mechanism of Action.

Quantitative In Vitro Data

The following table summarizes the key quantitative findings from in vitro studies of KPL-404.

| Parameter | Species | Value/Result | Reference |

| Binding Affinity | Human, Cynomolgus Monkey | Nanomolar range | [1][3] |

| B-Cell Activation Inhibition (CD40L-mediated) | Human | Effective at 1-10 µg/mL | [2][4] |

| B-Cell Depletion | Human | No antibody- or complement-mediated cytotoxicity observed | [1][2][3] |

| Agonistic Activity | Human | No induction of B-cell proliferation or activation | [2][4] |

| Downstream Signaling Inhibition | Human | Inhibition of CD40-mediated NF-κB activation | [1][3] |

Quantitative In Vivo Data

Data from preclinical studies in cynomolgus monkeys and a Phase 1 clinical trial in healthy human volunteers are presented below.

Table 1: Preclinical Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys

| Dose (IV) | Cmax | CD40 Receptor Occupancy (Complete) | Effect on T-Cell Dependent Antibody Response (TDAR) | Reference |

| 1 mg/kg | 25 µg/mL | Up to 1 week | - | [5] |

| 5 mg/kg | 135 µg/mL | Up to 2 weeks | Blocked primary and secondary responses to KLH and Tetanus Toxoid | [1][3][5] |

| 10 mg/kg | 270 µg/mL | Up to 4 weeks | - | [5] |

Table 2: Phase 1 Clinical Trial Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

| Dose | Half-life (t1/2) | CD40 Receptor Occupancy (Full) | TDAR Suppression (to KLH) | Reference |

| 3 mg/kg IV | - | Through Day 29 | Complete suppression through Day 29 | |

| 10 mg/kg IV | ~7 days | Through Day 71 | Complete suppression through at least Day 57 | [6][7][8][9] |

| 5 mg/kg SC | - | Through Day 43 | Complete suppression through at least Day 29 | [6][7][8][9] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro NF-κB Activation Assay

This assay quantifies the ability of KPL-404 to block CD40L-induced signaling.

-

Cell Line: HEK-Blue™ CD40L cells, which are engineered to express human CD40 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

-

Treatment: Cells are pre-incubated with varying concentrations of KPL-404 or an isotype control antibody.

-

Stimulation: CD40L is added to the culture to stimulate the CD40 receptor.

-

Incubation: Cells are incubated to allow for NF-κB activation and subsequent SEAP expression.

-

Detection: The SEAP levels in the cell supernatant are quantified using a spectrophotometer after the addition of a specific substrate (e.g., QUANTI-Blue™).

-

Analysis: A dose-response curve is generated to determine the IC50 of KPL-404 for NF-κB inhibition.

References

- 1. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. investors.kiniksa.com [investors.kiniksa.com]

- 6. researchgate.net [researchgate.net]

- 7. Kiniksa Announces Positive Final Data from Phase 1 Trial of KPL-404 | Nasdaq [nasdaq.com]

- 8. First-in-Human Phase 1 Randomized Trial with the Anti-CD40 Monoclonal Antibody KPL-404: Safety, Tolerability, Receptor Occupancy, and Suppression of T-Cell-Dependent Antibody Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kiniksa.com [kiniksa.com]

An In-depth Technical Guide on BTI-A-404 and its Homologous Compounds: Potent Modulators of GPR43 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTI-A-404 is a novel, potent, and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2). This technical guide provides a comprehensive overview of this compound and its homologous compounds, with a focus on their mechanism of action, structure-activity relationship, and the experimental protocols utilized for their characterization. This compound, a pyrimidinecarboxamide derivative, has been shown to modulate key intracellular signaling pathways, including the inhibition of acetate-induced calcium mobilization and the stimulation of cyclic AMP (cAMP) production. Furthermore, it influences downstream pathways such as ERK, p38 MAPK, and NF-κB. This document summarizes the available quantitative data, details the experimental methodologies for crucial assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction to this compound and GPR43

GPR43 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs), primarily acetate and propionate, which are products of gut microbial fermentation.[1] The receptor is expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in a range of physiological processes such as inflammation, metabolism, and gut hormone secretion.[1][2] GPR43 signals through both Gαi/o and Gαq/11 pathways, leading to a decrease in intracellular cAMP and an increase in intracellular calcium, respectively.[2][3]

This compound has been identified as a selective and potent competitive inverse agonist for human GPR43.[1] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the case of GPR43, which exhibits constitutive activity, this compound is capable of reducing this basal signaling.

This compound and Homologous Compounds: A Comparative Analysis

Through structure-activity relationship (SAR) studies, a homologous compound of this compound, designated as BTI-A-292, has been identified.[1] Both compounds belong to the pyrimidinecarboxamide chemical class.[1] While detailed quantitative data from the SAR studies are not publicly available, the primary research indicates that both this compound and BTI-A-292 are active as inverse agonists of human GPR43.[1]

Table 1: Summary of Biological Activities of this compound and Homologous Compounds

| Compound | Target | Activity | Reported Effects | Reference |

| This compound | Human GPR43 (FFAR2) | Potent, selective, competitive inverse agonist | - Increases intracellular cAMP levels- Reduces acetate-induced cytoplasmic Ca2+ levels- Modulates ERK, p38 MAPK, and NF-κB signaling- Augments GLP-1 secretion in NCI-H716 cells | [1] |

| BTI-A-292 | Human GPR43 (FFAR2) | Active inverse agonist | - Increases intracellular cAMP levels- Reduces acetate-induced cytoplasmic Ca2+ levels- Modulates ERK, p38 MAPK, and NF-κB signaling- Augments GLP-1 secretion in NCI-H716 cells | [1] |

Note: Specific IC50 or EC50 values for this compound and BTI-A-292 are not available in the cited literature.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating multiple downstream signaling cascades of GPR43. As an inverse agonist, it counteracts the effects of agonists like acetate.

GPR43 Signaling and the Point of Intervention by this compound

The following diagram illustrates the canonical GPR43 signaling pathways and the inhibitory action of this compound.

Caption: GPR43 signaling pathways and this compound's point of intervention.

Downstream MAPK and NF-κB Pathways

This compound has been shown to modulate the phosphorylation of key kinases in the MAPK pathway (ERK and p38) and the activation of the NF-κB transcription factor.[1] The diagram below outlines the logical relationship of this modulation.

Caption: Modulation of downstream signaling by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound and its homologous compounds. These protocols are based on standard laboratory procedures and the available information from the primary literature.

Intracellular cAMP Measurement Assay

This assay is used to determine the effect of this compound on intracellular cyclic AMP levels, a key second messenger in the Gαi/o pathway.

Principle: As an inverse agonist of the Gαi/o-coupled GPR43 receptor, this compound is expected to increase intracellular cAMP levels by inhibiting the constitutive activity of the receptor that normally suppresses adenylyl cyclase.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR43 in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment:

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with 100 µM of the phosphodiesterase inhibitor IBMX for 10 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound or BTI-A-292 to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., a competitive immunoassay using HTRF or ELISA).

-

Measure the cAMP concentration using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the intracellular cAMP concentration for each treatment condition.

-

Plot the cAMP concentration against the compound concentration to determine the EC50 value.

-

Caption: Workflow for the intracellular cAMP measurement assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a GPR43 agonist.

Principle: Activation of the Gαq/11 pathway by a GPR43 agonist (e.g., acetate) leads to an increase in intracellular calcium. As a competitive inverse agonist, this compound will inhibit this effect.

Protocol:

-

Cell Culture and Seeding: Follow steps 1 and 2 from the cAMP assay protocol.

-

Dye Loading:

-

Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.

-

-

Compound Treatment:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound or BTI-A-292 and incubate for 15-30 minutes.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record the baseline fluorescence.

-

Inject a GPR43 agonist (e.g., acetate) to stimulate calcium release.

-

Continuously record the fluorescence intensity for several minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity upon agonist stimulation.

-

Plot the agonist-induced calcium response against the concentration of the this compound compound to determine the IC50 value.

-

Caption: Workflow for the intracellular calcium mobilization assay.

Western Blotting for Phospho-ERK, Phospho-p38 MAPK, and NF-κB

This protocol is used to assess the modulation of downstream signaling pathways by this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture and seed GPR43-expressing cells in 6-well plates.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with this compound or BTI-A-292 for a specified time, followed by stimulation with a GPR43 agonist if investigating inhibitory effects.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-p38, total p38, and components of the NF-κB pathway (e.g., phospho-IκBα, total IκBα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound and its homologous compound, BTI-A-292, represent a promising class of pyrimidinecarboxamide-based inverse agonists for the human GPR43 receptor. Their ability to modulate key signaling pathways, including cAMP, intracellular calcium, MAPK, and NF-κB, underscores their potential as pharmacological tools to study the physiological roles of GPR43 and as starting points for the development of therapeutics for inflammatory and metabolic diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research and development in this exciting area.

References

- 1. Selective novel inverse agonists for human GPR43 augment GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review and Background on BTI-A-404: An In-Depth Technical Guide

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound designated "BTI-A-404". This designation may be an internal, non-public code, a new compound not yet in the public domain, or a possible typographical error.

However, the search did identify several other therapeutic agents with similar alphanumeric designations. This guide provides a summary of the available information on these potential alternative compounds of interest: ASA404 (Vadimezan) , KPL-404 , and CDR404 . Should "this compound" be a misnomer for one of these, the following sections may provide relevant background.

Alternative Compound: ASA404 (Vadimezan)

ASA404, also known as Vadimezan, is a small-molecule vascular disrupting agent (VDA). It was developed to target and disrupt existing tumor blood vessels, leading to a shutdown of blood supply to the tumor core and subsequent cancer cell death.

Mechanism of Action

ASA404 is believed to work by stimulating the host's innate immune system, particularly through the STING (Stimulator of Interferon Genes) pathway. This activation leads to the production of cytokines and other factors that cause rapid disruption of the tumor vasculature.

A diagram illustrating the proposed signaling pathway for ASA404 is provided below.

Caption: Proposed mechanism of ASA404 via STING pathway activation.

Clinical Development and Trials

ASA404 was investigated in several clinical trials, often in combination with chemotherapy, for various solid tumors, including non-small cell lung cancer (NSCLC).

-

NCT00674102: A Phase I trial of intravenous ASA404 with paclitaxel and carboplatin in Japanese patients with NSCLC[1].

-

NCT01031212: A study of ASA404 in combination with carboplatin, paclitaxel, and cetuximab for refractory solid tumors[2].

-

CYP1A2 Inhibitor Study: A study was conducted to evaluate the effect of fluvoxamine, a CYP1A2 inhibitor, on the pharmacokinetics of ASA404[3].

Despite initial promise, late-stage clinical trials for NSCLC failed to meet their primary endpoints, and the development of ASA404 was largely discontinued.

Alternative Compound: KPL-404

KPL-404 is a humanized, non-depleting monoclonal antibody that targets the CD40 receptor. It is designed to be a pure antagonist, blocking the interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical pathway in the activation of B cells and other immune cells.

Mechanism of Action

By blocking CD40-CD40L binding, KPL-404 inhibits T cell-dependent B cell activation, proliferation, and differentiation. This mechanism is crucial in many autoimmune diseases where pathogenic B cell responses contribute to the disease pathology. KPL-404 is intended to suppress these responses without causing the depletion of B cells.[4]

Below is a diagram of the experimental workflow to test KPL-404's antagonistic properties.

References

Methodological & Application

Application Notes and Protocols for BTI-A-404: A Potent Inhibitor of the Wnt/β-catenin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: BTI-A-404 is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various human cancers. Aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation, survival, and differentiation. This compound demonstrates potent and selective inhibition of this pathway, leading to decreased cancer cell viability and induction of apoptosis. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Line Viability (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |

| PC3 | Prostate Cancer | 5.2 |

| HCT116 | Colon Cancer | 8.7 |

| SW480 | Colon Cancer | 12.1 |

| A549 | Lung Cancer | 25.4 |

| MCF-7 | Breast Cancer | 30.1 |

Table 2: Apoptosis Induction by this compound in PC3 Cells (48h treatment)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle) | 3.5 | 2.1 |

| 2.5 | 15.8 | 5.4 |

| 5.0 | 35.2 | 10.8 |

| 10.0 | 55.7 | 20.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product.[1]

Materials:

-

This compound

-

Cancer cell lines (e.g., PC3, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1][2]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3][4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[3][4][5] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[3][4]

Materials:

-

This compound

-

Cancer cell lines (e.g., PC3)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[4][6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Western Blot Analysis for β-catenin Expression

This protocol is for determining the effect of this compound on the expression levels of total and nuclear β-catenin.

Materials:

-

This compound

-

Cancer cell lines

-

Cell lysis buffer (RIPA buffer)

-

Nuclear/Cytoplasmic Extraction Kit

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic/total lysate)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound for the desired time.

-

For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA assay.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Caption: this compound inhibits the Wnt/β-catenin pathway.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for KPL-404 (in lieu of BTI-A-404) in Animal Models

Disclaimer: Initial searches for "BTI-A-404" did not yield information on a specific therapeutic agent for use in animal models. The following application notes and protocols are based on the available preclinical data for KPL-404 , a humanized anti-CD40 monoclonal antibody, and are provided under the assumption that this may be the compound of interest.

These notes are intended for researchers, scientists, and drug development professionals working with animal models to evaluate the in vivo effects of KPL-404.

Introduction to KPL-404

KPL-404 is a humanized monoclonal antibody of the IgG4 isotype that functions as a non-depleting antagonist of the CD40 receptor.[1][2] It is designed to inhibit the interaction between CD40 and its ligand, CD40L (also known as CD154). This interaction is a critical co-stimulatory pathway in the adaptive immune system, playing a pivotal role in T-cell dependent B-cell activation, proliferation, and the generation of humoral immune responses.[3] Dysregulation of the CD40-CD40L pathway is implicated in the pathology of various autoimmune diseases, making it an attractive therapeutic target. Preclinical studies in non-human primates have demonstrated the potential of KPL-404 to suppress T-cell dependent antibody responses without causing B-cell depletion.[1][2]

Mechanism of Action

KPL-404 exerts its therapeutic effect by binding to the CD40 receptor on antigen-presenting cells (APCs), such as B-cells, and physically blocking the binding of CD40L expressed on activated T-cells. This interruption of the co-stimulatory signal prevents the downstream activation of intracellular signaling cascades, including the NF-κB pathway, which are essential for B-cell maturation, immunoglobulin class switching, and the formation of memory B-cells and plasma cells.[1][2][3]

Signaling Pathway of KPL-404 Action

Caption: Mechanism of action of KPL-404 in blocking CD40-CD40L signaling.

Data Presentation from Preclinical Animal Models

The primary animal model used for the preclinical evaluation of KPL-404 has been the cynomolgus monkey, due to the comparable binding affinity of the antibody to human and cynomolgus monkey CD40.[1][4] The key in vivo model employed is the T-cell Dependent Antibody Response (TDAR) model.

Table 1: Pharmacodynamic Effects of KPL-404 in Cynomolgus Monkeys

| Parameter | Dosing Regimen (Intravenous) | Observation | Citation |

| CD40 Receptor Occupancy | Single dose of 5 mg/kg | Engagement of CD40 on peripheral B-cells for 2 weeks | [1][2] |

| Single dose of 10 mg/kg | Engagement of CD40 on peripheral B-cells for 4 weeks | [1][2] | |

| T-cell Dependent Antibody Response (TDAR) | 5 mg/kg | Blockade of primary and secondary antibody responses to KLH and Tetanus Toxoid | [1][2] |

| B-Cell Count | Single dose of 10 mg/kg or multiple doses of 1 and 5 mg/kg | No depletion of peripheral B-cells | [1][2] |

| Safety | Up to 10 mg/kg single dose and 5 mg/kg multiple doses over 8 weeks | No observable safety findings, including no activation of platelets | [1][2] |

Experimental Protocols

The following is a representative protocol for a T-cell Dependent Antibody Response (TDAR) study in cynomolgus monkeys to evaluate the in vivo efficacy of KPL-404. This protocol is based on the descriptions of preclinical studies.[1]

Experimental Workflow for a TDAR Study

Caption: Experimental workflow for a T-cell dependent antibody response (TDAR) study.

Protocol: T-Cell Dependent Antibody Response (TDAR) in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy of KPL-404 in suppressing primary and secondary T-cell dependent antibody responses.

Animal Model:

-

Species: Cynomolgus monkey (Macaca fascicularis)

-

Sex: Male and/or female

-

Age: Young adult

-

Housing: Appropriate social housing with environmental enrichment, in compliance with institutional and national guidelines for animal welfare.

Materials:

-

KPL-404 (sterile, injectable formulation)

-

Vehicle control (e.g., sterile saline or formulation buffer)

-

Antigens: Keyhole Limpet Hemocyanin (KLH) and Tetanus Toxoid (TT)

-

Adjuvant (if required for immunization)

-

Blood collection supplies (needles, syringes, collection tubes with appropriate anticoagulant)

-

Flow cytometer and validated antibodies for receptor occupancy studies

-

ELISA plates and reagents for antibody titer measurements

Procedure:

-

Acclimatization and Baseline Sampling:

-

Animals should be acclimatized to the facility and handling procedures for a minimum of two weeks.

-

Collect pre-dose blood samples to establish baseline levels for complete blood counts, clinical chemistry, and pre-existing antibody titers to KLH and TT.

-

-

Dosing:

-

Randomly assign animals to treatment groups (e.g., vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg KPL-404).

-

Administer KPL-404 or vehicle control via the desired route (e.g., intravenous bolus).

-

-

Primary Immunization:

-

On the same day as dosing (Day 0) or shortly after, immunize animals with a combination of KLH (e.g., 0.5 mg/animal) and TT (e.g., 5 Lf/animal) via intramuscular injection.[1]

-

-

Sample Collection and Monitoring:

-

Collect blood samples at regular intervals (e.g., daily for the first few days, then weekly) for pharmacokinetic (PK) analysis, receptor occupancy (RO) assessment by flow cytometry, and measurement of anti-KLH and anti-TT IgM and IgG antibody titers.

-

Monitor animals daily for any clinical signs of adverse reactions.

-

-

Secondary Immunization (Re-challenge):

-

At a pre-determined time point (e.g., Day 28), re-challenge the animals with the same doses of KLH and TT to elicit a secondary (memory) immune response.[1]

-

-

Post-Re-challenge Monitoring:

-

Continue to collect blood samples at regular intervals to measure the secondary antibody response.

-

-

Data Analysis:

-

Pharmacokinetics: Determine the concentration-time profile of KPL-404 in serum.

-

Receptor Occupancy: Use flow cytometry to measure the percentage of CD40 receptors on peripheral B-cells that are bound by KPL-404.

-

Antibody Titers: Use ELISA to quantify the levels of anti-KLH and anti-TT IgM and IgG in the serum of each animal. Compare the antibody responses between the KPL-404 treated groups and the vehicle control group.

-

Safety: Analyze hematology and clinical chemistry data, and document all clinical observations.

-

Concluding Remarks

The preclinical data for KPL-404 in non-human primate models suggests that it is a potent antagonist of the CD40-CD40L pathway with the ability to suppress T-cell dependent antibody responses. The TDAR model is a crucial tool for evaluating the in vivo activity of KPL-404 and similar immunomodulatory agents. Researchers should carefully consider the dosing, timing of immunization, and appropriate endpoints when designing studies to investigate the effects of KPL-404 in animal models. The provided protocols and data serve as a guide for the further development and characterization of this therapeutic antibody.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kiniksa.com [kiniksa.com]

Application Notes and Protocols for BTI-A-404

Disclaimer: Publicly available information on a compound specifically designated "BTI-A-404" is limited. The following application notes and protocols are based on general practices for therapeutic monoclonal antibodies. Researchers should consult any specific documentation provided with this compound for definitive procedures.

Introduction

This compound is a novel therapeutic agent under investigation for its potential role in modulating specific cellular signaling pathways. As a research-grade compound, proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of stability considerations.

Mechanism of Action

While the precise mechanism of this compound is the subject of ongoing research, it is hypothesized to function as an antagonist, inhibiting a key signaling pathway involved in immune cell activation. One such relevant pathway, often targeted in autoimmune diseases, is the interaction between CD40 and its ligand (CD40L). The diagram below illustrates a potential mechanism of action where an antagonistic antibody blocks this interaction, thereby preventing downstream signaling events that lead to B-cell activation and proliferation.

Caption: Hypothetical signaling pathway inhibited by this compound.

Solution Preparation

The proper preparation of this compound solutions is paramount for maintaining its biological activity. The following table summarizes the recommended components and conditions for reconstitution and dilution.

| Parameter | Recommendation |

| Solvent/Buffer | Sterile Phosphate Buffered Saline (PBS), pH 7.4 |

| Reconstitution | Reconstitute lyophilized powder with sterile water |

| Stock Concentration | 1-10 mg/mL (verify with product-specific datasheet) |

| Working Concentration | Dilute stock solution in PBS to the desired concentration |

| Additives | Carrier protein (e.g., 0.1% Bovine Serum Albumin) may be added for dilute solutions to prevent loss due to adsorption. |

Experimental Protocol: Reconstitution and Dilution of this compound

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Equilibration: Allow the lyophilized this compound vial and reconstitution solvent to equilibrate to room temperature.

-

Reconstitution: Using a sterile syringe, slowly add the recommended volume of sterile water to the vial of lyophilized this compound to achieve the desired stock concentration.

-

Gentle Mixing: Gently swirl or roll the vial to dissolve the powder. Do not vortex or shake vigorously, as this can cause denaturation of the antibody.

-

Incubation: Allow the solution to stand for 10-15 minutes at room temperature to ensure complete dissolution.

-

Dilution: Prepare working solutions by diluting the stock solution in sterile PBS to the final desired concentration.

-

Storage: Store the reconstituted stock solution and any unused working solutions as recommended in the stability section.

Stability

The stability of this compound is critical for its efficacy in experimental assays. The following table provides general guidelines for the storage and stability of antibody solutions.

| Condition | Recommendation |

| Lyophilized Powder | Store at -20°C to -80°C for long-term stability. |

| Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Working Dilutions | Store at 4°C for short-term use (up to 1 week). For longer-term storage, aliquot and freeze at -20°C or -80°C. |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles as they can lead to protein aggregation and loss of activity. |

Experimental Protocol: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

-

Solution Preparation: Prepare a batch of this compound at a typical working concentration.

-

Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes.

-

Storage Conditions: Store the aliquots under various conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature). Include a condition with repeated freeze-thaw cycles.

-

Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

Activity Assay: Evaluate the biological activity of the stored this compound using a relevant in vitro assay (e.g., a cell-based assay measuring the inhibition of B-cell proliferation).

-

Purity and Integrity Analysis: Assess the purity and integrity of the antibody using methods such as SDS-PAGE or size exclusion chromatography (SEC-HPLC) to detect degradation or aggregation.

-

Data Analysis: Compare the activity and purity of the stored samples to a freshly prepared control to determine the stability under each condition.

Caption: Experimental workflow for this compound preparation and stability testing.

Exemplar Application Note: "Exemplar-123" for High-Throughput Screening

Information regarding "BTI-A-404" is not available in publicly accessible scientific literature and resources.

Extensive searches for a compound designated "this compound" in the context of high-throughput screening, drug development, and specific signaling pathways have yielded no relevant results. This designation does not correspond to a recognized therapeutic agent or research compound in the public domain.

It is possible that "this compound" may be an internal, proprietary code for a compound not yet disclosed in scientific publications, a typographical error, or a misinterpretation of another compound's name. The search results did identify other similarly named entities, such as the biopesticide Bacillus thuringiensis israelensis (Bti) and the therapeutic antibody KPL-404, but no direct connection to "this compound" could be established.

Without any available data on its mechanism of action, associated signaling pathways, or experimental results, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations.

To illustrate the type of content that could be provided if information were available, a sample application note for a hypothetical compound, "Exemplar-123," is outlined below.

Topic: "Exemplar-123" for High-Throughput Screening of the MAPK/ERK Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Exemplar-123" is a novel small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is implicated in various cancers, making it a critical target for therapeutic intervention. This application note provides protocols for utilizing "Exemplar-123" in high-throughput screening (HTS) assays to identify and characterize modulators of the MAPK/ERK pathway.

Mechanism of Action

"Exemplar-123" is an ATP-competitive inhibitor that binds to the allosteric pocket of both MEK1 and MEK2. This binding prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cancer cell lines.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling cascade and the inhibitory action of "Exemplar-123" on MEK1/2.

Quantitative Data Summary

| Parameter | Value | Cell Line |

| IC₅₀ (MEK1) | 15 nM | A375 |

| IC₅₀ (MEK2) | 25 nM | A375 |

| Cellular IC₅₀ | 100 nM | HeLa |

| Ki | 5 nM | N/A |

Experimental Protocols

5.1. High-Throughput Cell Viability Assay

This protocol describes a luminescent cell viability assay to screen for inhibitors of proliferation in a cancer cell line with a constitutively active MAPK/ERK pathway.

Workflow Diagram:

Caption: A generalized workflow for a high-throughput cell viability screening assay.

Protocol:

-

Cell Seeding: Seed A375 melanoma cells into 384-well white, clear-bottom assay plates at a density of 1,000 cells per well in 50 µL of DMEM supplemented with 10% FBS.

-

Compound Addition: Prepare a serial dilution of "Exemplar-123" and test compounds in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound concentration to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Luminescence Reading: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Data Acquisition: Shake plates for 2 minutes on an orbital shaker to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

5.2. Target Engagement Assay (Western Blot)

This protocol is for a lower-throughput secondary assay to confirm the on-target effect of "Exemplar-123" by measuring the phosphorylation of ERK.

-

Cell Treatment: Plate HeLa cells in 6-well plates and grow to 80% confluency. Treat cells with varying concentrations of "Exemplar-123" for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-